molecular formula C11H6F7NO B12080184 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)benzonitrile CAS No. 96308-32-6

4-(2,2,3,3,4,4,4-Heptafluorobutoxy)benzonitrile

Katalognummer: B12080184
CAS-Nummer: 96308-32-6
Molekulargewicht: 301.16 g/mol
InChI-Schlüssel: JBRMEHMMXZSKCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,2,3,3,4,4,4-Heptafluorobutoxy)benzonitrile is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2,2,3,3,4,4,4-heptafluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,2,3,3,4,4,4-Heptafluorobutoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzonitriles with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-(2,2,3,3,4,4,4-Heptafluorobutoxy)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.

    Industry: Utilized in the production of specialty polymers, coatings, and surfactants due to its hydrophobic and oleophobic properties.

Wirkmechanismus

The mechanism of action of 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)benzonitrile involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The fluorine atoms enhance the compound’s binding affinity to specific proteins and enzymes, influencing their activity and function. The pathways involved may include inhibition of enzymatic activity or modulation of receptor-ligand interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)benzoic acid
  • 2,2,3,3,4,4,4-Heptafluoro-1-butanol
  • 2,2,3,3,4,4,4-Heptafluorobutylamine

Uniqueness

4-(2,2,3,3,4,4,4-Heptafluorobutoxy)benzonitrile is unique due to its combination of a benzonitrile core with a heptafluorobutoxy group. This structure imparts distinct chemical properties, such as high thermal stability, resistance to oxidation, and strong hydrophobicity, making it suitable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

96308-32-6

Molekularformel

C11H6F7NO

Molekulargewicht

301.16 g/mol

IUPAC-Name

4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzonitrile

InChI

InChI=1S/C11H6F7NO/c12-9(13,10(14,15)11(16,17)18)6-20-8-3-1-7(5-19)2-4-8/h1-4H,6H2

InChI-Schlüssel

JBRMEHMMXZSKCN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)OCC(C(C(F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.